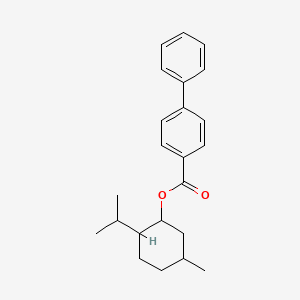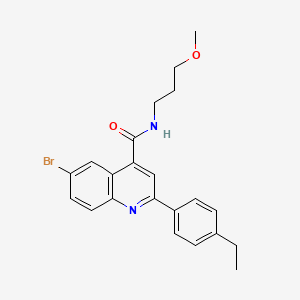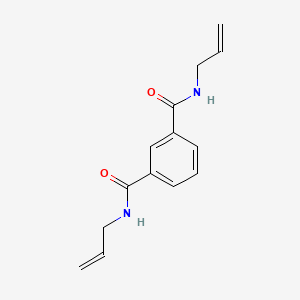![molecular formula C27H20BrFN2O4 B11114064 4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B11114064.png)
4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({(E)-2-[2-(4-BROMO-1-NAPHTHYL)ACETYL]HYDRAZONO}METHYL)-2-METHOXYPHENYL 3-FLUOROBENZOATE is a complex organic compound that features a combination of aromatic rings, halogen substituents, and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(E)-2-[2-(4-BROMO-1-NAPHTHYL)ACETYL]HYDRAZONO}METHYL)-2-METHOXYPHENYL 3-FLUOROBENZOATE typically involves multiple steps, starting from readily available starting materials. The general synthetic route can be summarized as follows:
Synthesis of 4-Bromo-1-naphthylamine: This intermediate can be synthesized by bromination of 1-naphthylamine using bromine in the presence of a suitable solvent such as acetic acid.
Acylation of 4-Bromo-1-naphthylamine: The resulting 4-bromo-1-naphthylamine is then acylated with 2-bromoacetyl bromide to form 2-(4-bromo-1-naphthyl)acetyl bromide.
Formation of Hydrazone: The acylated product is reacted with hydrazine hydrate to form the hydrazone derivative.
Condensation with 2-Methoxybenzaldehyde: The hydrazone derivative is then condensed with 2-methoxybenzaldehyde under acidic conditions to form the corresponding Schiff base.
Esterification with 3-Fluorobenzoic Acid: Finally, the Schiff base is esterified with 3-fluorobenzoic acid in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield, purity, and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-({(E)-2-[2-(4-BROMO-1-NAPHTHYL)ACETYL]HYDRAZONO}METHYL)-2-METHOXYPHENYL 3-FLUOROBENZOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine and fluorine substituents can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing bromine or fluorine.
Hydrolysis: Carboxylic acid and alcohol.
Applications De Recherche Scientifique
4-({(E)-2-[2-(4-BROMO-1-NAPHTHYL)ACETYL]HYDRAZONO}METHYL)-2-METHOXYPHENYL 3-FLUOROBENZOATE has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific biological pathways.
Materials Science: It can be used in the synthesis of novel materials with unique electronic, optical, or mechanical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of 4-({(E)-2-[2-(4-BROMO-1-NAPHTHYL)ACETYL]HYDRAZONO}METHYL)-2-METHOXYPHENYL 3-FLUOROBENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and require further experimental validation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-1-naphthylamine
- 2-Methoxybenzaldehyde
- 3-Fluorobenzoic Acid
Uniqueness
4-({(E)-2-[2-(4-BROMO-1-NAPHTHYL)ACETYL]HYDRAZONO}METHYL)-2-METHOXYPHENYL 3-FLUOROBENZOATE is unique due to its combination of functional groups and aromatic rings, which confer specific chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C27H20BrFN2O4 |
|---|---|
Poids moléculaire |
535.4 g/mol |
Nom IUPAC |
[4-[(E)-[[2-(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-fluorobenzoate |
InChI |
InChI=1S/C27H20BrFN2O4/c1-34-25-13-17(9-12-24(25)35-27(33)19-5-4-6-20(29)14-19)16-30-31-26(32)15-18-10-11-23(28)22-8-3-2-7-21(18)22/h2-14,16H,15H2,1H3,(H,31,32)/b30-16+ |
Clé InChI |
QNFWTGZSULRWPX-OKCVXOCRSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CC=C(C3=CC=CC=C23)Br)OC(=O)C4=CC(=CC=C4)F |
SMILES canonique |
COC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=C(C3=CC=CC=C23)Br)OC(=O)C4=CC(=CC=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-fluorobenzyl)amino]-4-methyl-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B11113987.png)

![N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]acetamide](/img/structure/B11114002.png)
![N-({N'-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-4-tert-butylbenzamide](/img/structure/B11114010.png)

![5-fluoro-1-[2,3,5-tris-O-(phenylcarbonyl)pentofuranosyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11114022.png)
![methyl {(3Z)-3-[2-({[(2-fluorophenyl)carbonyl]amino}acetyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B11114025.png)
![(E)-N-[(3-bromobenzyl)oxy]-1-(4-nitrophenyl)methanimine](/img/structure/B11114026.png)
![N-[2-(butan-2-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B11114029.png)
![2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11114031.png)


![2-(3-hydroxyphenyl)-5-[(3-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11114054.png)
![(2-Methyl-3-furyl){4-[(2-methyl-3-furyl)carbonyl]piperazino}methanone](/img/structure/B11114059.png)
